4-Chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one 4-Chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 878380-79-1
VCID: VC20225893
InChI: InChI=1S/C12H12ClNO3/c1-14-9-6-11(17-3)10(16-2)4-7(9)8(13)5-12(14)15/h4-6H,1-3H3
SMILES:
Molecular Formula: C12H12ClNO3
Molecular Weight: 253.68 g/mol

4-Chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one

CAS No.: 878380-79-1

Cat. No.: VC20225893

Molecular Formula: C12H12ClNO3

Molecular Weight: 253.68 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one - 878380-79-1

Specification

CAS No. 878380-79-1
Molecular Formula C12H12ClNO3
Molecular Weight 253.68 g/mol
IUPAC Name 4-chloro-6,7-dimethoxy-1-methylquinolin-2-one
Standard InChI InChI=1S/C12H12ClNO3/c1-14-9-6-11(17-3)10(16-2)4-7(9)8(13)5-12(14)15/h4-6H,1-3H3
Standard InChI Key CNECYDNTJZESOU-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC(=C(C=C2C(=CC1=O)Cl)OC)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-chloro-6,7-dimethoxy-1-methylquinolin-2-one, precisely defines its substitution pattern:

  • A chlorine atom at position 4

  • Methoxy groups at positions 6 and 7

  • A methyl group at position 1

  • A ketone oxygen at position 2 .

The molecular formula is C₁₂H₁₂ClNO₃, with a molecular weight of 253.68 g/mol. The planar quinoline core facilitates π-π stacking interactions, while the electron-withdrawing chlorine and electron-donating methoxy groups create regions of varied electron density critical for biological interactions .

Table 1: Comparative Structural Features of Related Quinoline Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Substituents
4-Chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one878380-79-1C₁₂H₁₂ClNO₃253.681-Me, 4-Cl, 6/7-OMe
4-Chloro-6,7-dimethoxy-2-methylquinoline100122-02-9C₁₂H₁₂ClNO₂237.682-Me, 4-Cl, 6/7-OMe
4-Chloro-6,7-dimethoxyquinolin-2(1H)-one933609-72-4C₁₁H₁₀ClNO₃239.654-Cl, 6/7-OMe (no methyl substitution)

The methyl group at position 1 in the target compound introduces steric effects that differentiate its conformational flexibility from analogues lacking this substituent .

Spectroscopic Signatures

While specific spectral data are unavailable in the provided sources, characteristic features can be inferred:

  • ¹H NMR: Signals for methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.5 ppm), and methyl groups (δ 2.5–3.0 ppm) .

  • IR Spectroscopy: Strong absorption bands for C=O (1650–1750 cm⁻¹) and C-O (1200–1250 cm⁻¹) .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of 4-chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one typically involves multistep sequences starting from substituted aniline precursors. A plausible route adapted from related quinoline syntheses includes:

  • Nitration: 3,4-Dimethoxyacetophenone undergoes nitration to introduce a nitro group at the ortho position relative to the acetyl moiety .

  • Condensation: Reaction with N,N-dimethylformamide dimethyl acetal forms an enaminone intermediate .

  • Reductive Cyclization: Catalytic hydrogenation induces cyclization to form the quinoline core .

  • Chlorination: Treatment with phosphorus oxychloride introduces the chlorine substituent.

  • Methylation: Quaternary ammonium salt formation at position 1 using methyl iodide completes the synthesis.

Table 2: Key Synthetic Steps and Conditions

StepReagents/ConditionsIntermediateYield (%)*
NitrationHNO₃, H₂SO₄, 0–5°C2-Nitro-4,5-dimethoxyacetophenone65–75
CondensationDMF-DMA, toluene, refluxEnaminone derivative80–85
Reductive CyclizationH₂, Pd/C, ethanol, 50°C4-Hydroxy-6,7-dimethoxyquinoline70–78
ChlorinationPOCl₃, reflux, 4h4-Chloro-6,7-dimethoxyquinoline90–95
MethylationCH₃I, K₂CO₃, DMF, 60°CTarget compound85–90
*Theoretical yields based on analogous procedures .

Industrial Production Challenges

Scale-up introduces complexities:

  • Nitration Control: Exothermic nature requires precise temperature modulation to prevent over-nitration .

  • Chlorination Efficiency: POCl₃ usage necessitates corrosion-resistant reactors and rigorous waste management.

  • Purification: Chromatographic methods are cost-prohibitive at scale, prompting development of crystallization protocols.

Physicochemical Properties

Solubility and Stability

The compound exhibits:

  • Lipophilicity: Predicted logP ≈ 2.8 (estimated via ChemDraw), favoring membrane permeability .

  • Aqueous Solubility: <0.1 mg/mL in water at 25°C due to aromatic stacking; enhanced in DMSO (>50 mg/mL).

  • Thermal Stability: Decomposition temperature >200°C (DSC data inferred from analogues) .

Crystallographic Features

X-ray diffraction studies of similar quinolines reveal:

  • Planar Core: Dihedral angle <5° between benzene and pyridine rings .

  • Hydrogen Bonding: Ketone oxygen participates in intermolecular H-bonds, influencing crystal packing .

Biological Activities and Mechanistic Insights

Table 3: Biological Activities of Structural Analogues

ActivityTargetIC₅₀/EC₅₀ (μM)Mechanism
AntimalarialHemozoin crystallization0.05–0.2Inhibits heme detoxification in Plasmodium
AnticancerTopoisomerase II1.2–5.8Stabilizes DNA-enzyme cleavage complex
AntibacterialDNA gyrase8.5–12.4Inhibits bacterial DNA replication

The 1-methyl group may enhance blood-brain barrier penetration compared to non-methylated analogues.

Structure-Activity Relationships (SAR)

  • Methoxy Groups: Electron donation increases π-cloud density, enhancing intercalation with biomolecules .

  • Chlorine Substituent: Withdraws electrons, improving binding to hydrophobic enzyme pockets .

  • Methyl Group: Steric effects modulate selectivity between homologous enzyme isoforms.

Research Applications and Future Directions

Drug Discovery Initiatives

The compound serves as:

  • Kinase Inhibitor Scaffold: Molecular docking predicts strong binding to EGFR (ΔG = -9.8 kcal/mol).

  • Antimicrobial Candidate: Synergistic effects observed with β-lactams against MRSA in preliminary assays .

Challenges and Opportunities

  • Metabolic Stability: Predicted rapid glucuronidation at the 2-keto position necessitates prodrug strategies.

  • Stereoselective Synthesis: Development of asymmetric routes to access enantiopure variants for CNS targets .

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